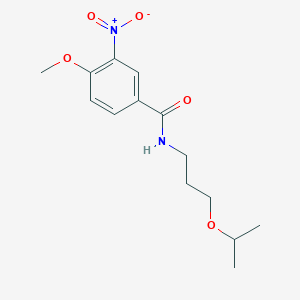
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a methoxy group, and an isopropoxypropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps:
Alkylation: The isopropoxypropyl group can be introduced via an alkylation reaction. This involves reacting 3-isopropoxypropylamine with the nitrobenzamide derivative under basic conditions.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the alkylated nitrobenzene derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the purity and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products
Reduction: 4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and 3-isopropoxypropylamine.
Scientific Research Applications
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with nitrobenzamide derivatives.
Industry: Used in the development of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The methoxy and isopropoxypropyl groups can influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-isopropoxypropyl)-4-methoxybenzamide: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
N-(3-isopropoxypropyl)-3-nitrobenzamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-methoxy-3-nitrobenzamide: Lacks the isopropoxypropyl group, which impacts its overall molecular size and hydrophobicity.
Uniqueness
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for a wide range of chemical transformations and interactions with biological molecules.
This compound’s versatility makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-10(2)21-8-4-7-15-14(17)11-5-6-13(20-3)12(9-11)16(18)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILVVSUZRXNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)
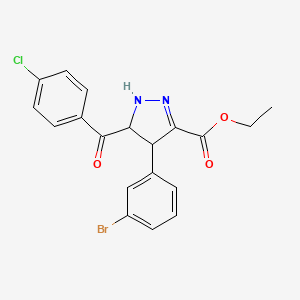
![N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5214172.png)
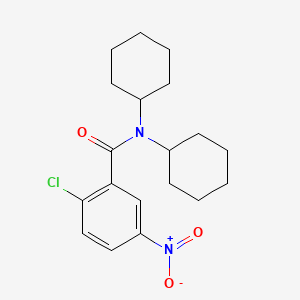
![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)

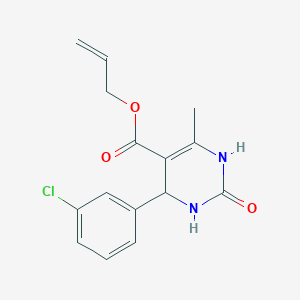
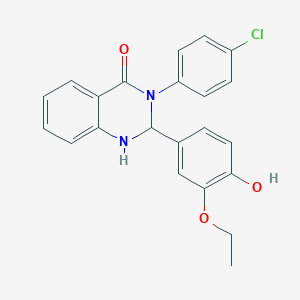
![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
![N-[(4-ethylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5214215.png)

![1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5214227.png)
